molecular formula C22H27N3O5S B15153375 N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B15153375
M. Wt: 445.5 g/mol
InChI Key: GJEAYWHLQSTGHV-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethyl carbamoyl group, a pyrrolidinylsulfonyl group, and a benzamide core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyethyl Carbamoyl Intermediate: This step involves the reaction of 2-methoxyethylamine with a suitable isocyanate to form the methoxyethyl carbamoyl intermediate.

    Introduction of the Phenyl Group: The intermediate is then reacted with a phenyl halide under basic conditions to introduce the phenyl group.

    Formation of the Pyrrolidinylsulfonyl Group: The phenyl intermediate is further reacted with pyrrolidine and a sulfonyl chloride to form the pyrrolidinylsulfonyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-methyl-3-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted carbamoyl and sulfonyl derivatives.

Scientific Research Applications

N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide shares structural similarities with other benzamide derivatives, such as N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoic acid and N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzylamine.
  • Unique Features: The presence of the methoxyethyl carbamoyl group and the pyrrolidinylsulfonyl group distinguishes it from other benzamide derivatives, potentially contributing to its unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(2-methoxyethylcarbamoyl)phenyl]-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H27N3O5S/c1-16-9-10-17(15-20(16)31(28,29)25-12-5-6-13-25)21(26)24-19-8-4-3-7-18(19)22(27)23-11-14-30-2/h3-4,7-10,15H,5-6,11-14H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

GJEAYWHLQSTGHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC)S(=O)(=O)N3CCCC3

Origin of Product

United States

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